![molecular formula C7H12N2O B177889 (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol CAS No. 185910-13-8](/img/structure/B177889.png)
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Overview
Description
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the treatment of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole . Another method utilizes a Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide . These reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for yield and purity, and the implementation of purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1,4,5-Trimethyl-1H-imidazol-2-yl)methanone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have potential antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.
(1-Cyclohexyl-1H-imidazol-5-yl)methanol: Contains a cyclohexyl group, offering different steric and electronic properties.
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol: A pyrazole derivative with similar functional groups.
Uniqueness
The presence of three methyl groups provides steric hindrance and electronic effects that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
(1,4,5-trimethylimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGOUROOMPQDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634930 | |
Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185910-13-8 | |
Record name | 1,4,5-Trimethyl-1H-imidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185910-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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